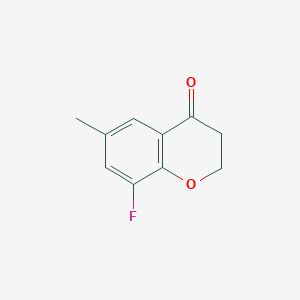

8-Fluoro-6-methylchroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

8-fluoro-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3 |

InChI Key |

KTCICQCIWJUQLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)OCCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoro 6 Methylchroman 4 One and Analogous Structures

Established Synthetic Routes for Chroman-4-one Core Structures

The construction of the fundamental chroman-4-one skeleton can be achieved through several reliable and versatile methodologies. These routes provide access to the core bicyclic structure, which can then be functionalized or built from already substituted precursors.

A prevalent and classical method for synthesizing chroman-4-ones involves a two-step, one-pot reaction sequence starting from substituted 2'-hydroxyacetophenones and aldehydes. nih.govnih.gov The process is initiated by a base-mediated aldol (B89426) condensation between the acetophenone (B1666503) and an aldehyde, which forms a 2'-hydroxychalcone (B22705) intermediate. tsijournals.com This is immediately followed by a spontaneous intramolecular oxa-Michael addition (also known as a conjugate addition), where the phenolic hydroxyl group attacks the α,β-unsaturated ketone of the chalcone (B49325) backbone to form the heterocyclic ring. nih.govrsc.orgnih.gov

This sequence has been shown to be highly efficient for producing a wide array of 2-substituted chroman-4-ones. nih.gov The choice of base is crucial, with reagents like piperidine (B6355638) or diisopropylamine (B44863) (DIPA) commonly employed to facilitate the reaction. nih.govtsijournals.com The versatility of this method allows for variation in both the aldehyde and the 2'-hydroxyacetophenone (B8834), enabling the synthesis of a diverse library of chroman-4-one derivatives. nih.gov

| Starting Materials | Base/Catalyst | Key Steps | Product |

| 2'-Hydroxyacetophenone, Aldehyde | Piperidine, DIPA | 1. Aldol Condensation | 2-Substituted Chroman-4-one |

| 2. Intramolecular Oxa-Michael Addition | |||

| Phenol (B47542), α,β-Unsaturated Ketone | Quinine | Asymmetric Intramolecular Oxa-Michael Addition | Chiral Chroman |

In recent years, radical cascade reactions have emerged as a powerful and efficient strategy for constructing functionalized chroman-4-one scaffolds under mild conditions. researchgate.netmdpi.com These methods typically utilize 2-(allyloxy)arylaldehydes as the starting material. nih.govresearchgate.net The reaction is initiated by the generation of a radical species, which then triggers an intramolecular cascade cyclization. mdpi.comnih.gov

A variety of radicals, including alkyl, acyl, phosphoryl, and sulfonyl radicals, have been successfully employed to initiate the cascade, leading to diverse 3-substituted chroman-4-ones. mdpi.comnih.gov These reactions can often be performed under metal-free conditions, using oxidants like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or potassium persulfate (K₂S₂O₈) to generate the initial radical. nih.govresearchgate.net Furthermore, visible-light photoredox catalysis has been utilized to facilitate these transformations, offering an effective and environmentally benign protocol. researchgate.netacs.org The key advantages of this approach include high efficiency, broad substrate scope, and excellent functional group tolerance. researchgate.netresearchgate.net

| Radical Precursor | Initiator/Catalyst | Key Process | Resulting C3-Substituent |

| Oxamic Acids | (Metal-Free) | Decarboxylative Radical Cascade | Carbamoyl Group |

| Oxalates | (NH₄)₂S₂O₈ | Decarboxylative Radical Cascade | Ester Group nih.gov |

| Alkenyl Aldehydes | Visible-Light Photoredox Catalyst | Tandem Radical Addition/Cyclization | Various Alkyl/Aryl Groups acs.org |

| N-Hydroxyphthalimide Esters | Organo-Photoredox Catalyst | (4+2) Radical Annulation | Various Substituted Groups rsc.org |

The application of microwave irradiation has been shown to significantly enhance the synthesis of chroman-4-ones by reducing reaction times and often improving product yields. nih.gov Microwave-assisted synthesis is particularly effective for the base-mediated aldol condensation and subsequent oxa-Michael addition pathway. nih.govacs.org By heating ethanolic mixtures of 2'-hydroxyacetophenones and aldehydes in the presence of a base to high temperatures (e.g., 160–170 °C) under microwave irradiation, the desired chroman-4-ones can be isolated in good to excellent yields in as little as one hour. nih.gov

Microwave technology has also been applied to other cyclization strategies. For instance, the biscyclization of certain dicarboxylic acids in the presence of polyphosphoric acid (PPA) to form tricyclic chromanones is effectively promoted by microwave energy. This technology offers a green and efficient alternative to conventional heating methods for the construction of the chroman-4-one core. ajgreenchem.com

Advanced Strategies for Regioselective Introduction of Fluorine and Methyl Substituents

To synthesize a specific target like 8-Fluoro-6-methylchroman-4-one, the strategic introduction of the fluoro and methyl groups onto the aromatic ring is paramount. This can be accomplished either by functionalizing a pre-formed chroman-4-one core or, more commonly, by utilizing a precursor that already contains the desired substituents.

Electrophilic fluorination is a modern synthetic tool for the direct introduction of fluorine atoms into organic molecules. Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for this purpose due to their stability, effectiveness, and relative safety. wikipedia.orgref.ac.uk Selectfluor is capable of fluorinating a range of substrates, including electron-rich aromatic rings and enol or enolate derivatives of ketones. organic-chemistry.orgnih.gov

In the context of chroman-4-one synthesis, electrophilic fluorination could theoretically be applied to introduce a fluorine atom at the C8 position. However, direct fluorination of the aromatic ring of a chroman-4-one would likely suffer from regioselectivity issues, yielding a mixture of products. A more controlled approach would involve the fluorination of an activated precursor, such as a β-dicarbonyl compound, prior to cyclization. organic-chemistry.org Mechanistic studies suggest that the fluorination of enol esters with Selectfluor proceeds through a polar two-electron process rather than a single-electron transfer (SET) mechanism. nih.gov

| Reagent Name | Chemical Name | Typical Substrates |

| Selectfluor | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Enol Esters, β-Dicarbonyls, Activated Aromatics |

A more direct and regiochemically controlled route to this compound involves a precursor-based strategy. This approach begins with a phenol derivative that already possesses the required fluorine and methyl substituents at the correct positions on the aromatic ring. The ideal starting material for this synthesis would be 2-fluoro-4-methylphenol (B1362316) .

The synthesis would proceed through the following logical steps:

Friedel-Crafts Acylation: 2-fluoro-4-methylphenol would undergo acylation, typically with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃), to install an acetyl group ortho to the hydroxyl group. This reaction would yield 2'-hydroxy-3'-fluoro-5'-methylacetophenone . The directing effects of the hydroxyl and fluoro groups would ensure the desired regioselectivity.

Chromanone Ring Formation: The resulting substituted acetophenone would then be subjected to the established base-mediated aldol condensation and intramolecular oxa-Michael addition protocol described in section 2.1.1. nih.gov Reaction with an appropriate aldehyde (e.g., paraformaldehyde or a protected equivalent) in the presence of a base like piperidine would lead to the formation of the chroman-4-one ring, yielding the final target compound, This compound .

This precursor-based method offers superior control over the final substitution pattern, avoiding the potential for isomeric mixtures that can arise from late-stage functionalization of the aromatic ring. The availability of substituted fluorophenols is key to this strategy. epo.orggoogle.com

Metal-Free and Redox-Neutral Synthesis of Functionalized Chroman-4-ones

The development of synthetic methodologies that avoid the use of transition metals and harsh redox agents is a significant focus in modern organic chemistry, aligning with the principles of green and sustainable practices. For the synthesis of functionalized chroman-4-ones, including analogs of this compound, several innovative metal-free and redox-neutral strategies have emerged. These methods often utilize visible light photoredox catalysis or radical-initiated cascade cyclizations to construct the chroman-4-one scaffold under mild conditions.

One prominent approach involves a visible-light-driven, metal- and aldehyde-free photoredox-neutral alkene acylarylation. nih.govfrontiersin.orgnih.gov This method allows for the efficient synthesis of a variety of 3-(arylmethyl)chroman-4-ones, which are also known as homoisoflavonoids, from readily available cyanoarenes. nih.govfrontiersin.orgnih.gov The reaction proceeds through a phosphoranyl radical-mediated acyl radical-initiated cyclization and a selective radical-radical coupling sequence. nih.govfrontiersin.orgnih.gov This process is highlighted by its good functional group tolerance and can be scaled up, demonstrating its practical utility. frontiersin.org

Another metal-free strategy employs a radical phosphinoylation–cyclization cascade mediated by potassium persulfate (K₂S₂O₈). beilstein-journals.org This one-pot synthesis provides access to chroman-4-ones bearing phosphine (B1218219) oxide motifs from diphenylphosphine (B32561) oxides and alkenyl aldehydes under environmentally benign conditions. beilstein-journals.org The use of K₂S₂O₈ as an oxidant in a DMSO/H₂O solvent system makes this a more environmentally friendly alternative to methods requiring metal catalysts. beilstein-journals.org

Furthermore, radical cascade annulation reactions of 2-(allyloxy)arylaldehydes with various radical precursors offer a versatile metal-free route to diverse chroman-4-one derivatives. mdpi.com For instance, the reaction with oxalates, initiated by ammonium persulfate ((NH₄)₂S₂O₈), generates an alkoxycarbonyl radical that undergoes cascade cyclization to yield ester-containing chroman-4-ones. mdpi.com This method is valued for its operational simplicity and the use of readily available reagents.

The table below summarizes key aspects of these metal-free and redox-neutral synthetic approaches for chroman-4-one derivatives.

| Methodology | Key Features | Starting Materials | Reagents/Conditions |

| Visible-Light Photoredox Alkene Acylarylation | Metal-free, aldehyde-free, redox-neutral. nih.govfrontiersin.orgnih.gov | Cyanoarenes, alkene-tethered carboxylic acids. frontiersin.org | 3DPAFIPN (photocatalyst), P(p-tol)₃, MeCN, blue LEDs, room temperature. nih.govfrontiersin.org |

| Radical Phosphinoylation–Cyclization | Metal-free, environmentally benign conditions. beilstein-journals.org | 2-(allyloxy)benzaldehydes, diphenylphosphine oxides. beilstein-journals.org | K₂S₂O₈ (oxidant), DMSO/H₂O. beilstein-journals.org |

| Cascade Radical Annulation with Oxalates | Metal-free, convenient, practical. mdpi.com | 2-(allyloxy)arylaldehydes, oxalates. mdpi.com | (NH₄)₂S₂O₈ (initiator). mdpi.com |

These methodologies represent significant advancements in the synthesis of chroman-4-ones, offering milder and more sustainable alternatives to traditional metal-catalyzed reactions. The principles demonstrated in these syntheses of analogous structures are directly applicable to the targeted synthesis of this compound.

Green Chemistry Principles in Chroman-4-one Synthesis

The synthesis of chroman-4-ones, including this compound, is increasingly being guided by the twelve principles of green chemistry. nih.govsekisuidiagnostics.comnih.gov These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sekisuidiagnostics.comnih.gov The application of these principles to chroman-4-one synthesis aims to enhance safety, improve efficiency, and minimize environmental impact. wiley-vch.de

A core tenet of green chemistry is waste prevention , which prioritizes the prevention of waste over its treatment or cleanup. nih.gov In the context of chroman-4-one synthesis, this is achieved through the development of highly efficient, step-economical reactions that generate minimal byproducts. wiley-vch.deresearchgate.netAtom economy , another key principle, is maximized in synthetic designs where the majority of atoms from the starting materials are incorporated into the final product. nih.govwiley-vch.de

The principle of less hazardous chemical syntheses is addressed by employing and generating substances with little to no toxicity. nih.gov The metal-free and redox-neutral methods discussed previously are prime examples, as they avoid the use of toxic heavy metals. nih.govbeilstein-journals.org Similarly, the use of safer solvents and auxiliaries is crucial. nih.gov Research into chroman-4-one synthesis has explored solvent-free conditions or the use of more environmentally benign solvents like water or ethanol, moving away from hazardous options like methylene (B1212753) chloride or toluene. wiley-vch.de

Design for energy efficiency is another important consideration, with a preference for reactions that can be conducted at ambient temperature and pressure. nih.gov The use of visible-light photocatalysis in chroman-4-one synthesis is a notable example of this, harnessing light energy to drive reactions under mild conditions. nih.govfrontiersin.org

The use of catalysis over stoichiometric reagents is a fundamental green chemistry principle. nih.gov Catalytic reagents are used in small amounts and can be recycled, reducing waste significantly. While many chroman-4-one syntheses have traditionally relied on stoichiometric reagents, the shift towards photocatalysts and other catalytic systems represents a greener approach. nih.gov

The table below outlines the application of several green chemistry principles to the synthesis of chroman-4-ones.

| Green Chemistry Principle | Application in Chroman-4-one Synthesis |

| Waste Prevention | Designing synthetic routes with high yields and minimal byproducts. nih.govwiley-vch.de |

| Atom Economy | Maximizing the incorporation of starting material atoms into the chroman-4-one structure. nih.govwiley-vch.de |

| Less Hazardous Chemical Syntheses | Utilizing metal-free reaction conditions to avoid toxic metal waste. nih.govbeilstein-journals.orgnih.gov |

| Safer Solvents and Auxiliaries | Employing environmentally benign solvents like water or ethanol, or solvent-free conditions. nih.govwiley-vch.de |

| Design for Energy Efficiency | Using energy-efficient methods like visible-light photocatalysis at room temperature. nih.govfrontiersin.orgnih.gov |

| Catalysis | Preferring catalytic methods (e.g., photocatalysis) over stoichiometric reagents. nih.govnih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.

Structure Activity Relationship Sar Studies of 8 Fluoro 6 Methylchroman 4 One Analogs

Influence of Fluorine Substitution at Position 8 on Biological Activity and Lipophilicity

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its physicochemical and biological properties. nih.gov Fluorine's high electronegativity and small atomic size can influence drug–target interactions, metabolic stability, and membrane permeability. nih.gov Specifically, adding a fluorine atom to an aromatic ring, such as the C-8 position of the chroman-4-one scaffold, often increases the compound's lipophilicity. nih.govcymitquimica.com This enhanced lipophilicity can improve bioavailability and the ability to cross biological membranes. researchgate.net

In the context of chroman-4-one analogs, the position of the fluorine substituent is critical. Studies on fluorinated isoflavanones (3-phenylchroman-4-ones) as aromatase inhibitors have shown that positional isomers can have distinct biological profiles. nih.gov For instance, a comparison between a C-8 substituted analog and a C-6 substituted analog revealed different activities. While the 6-fluoro substituted compound was a more potent inhibitor of the aromatase enzyme, the 8-substituted compound demonstrated good anti-proliferative activity in a breast cancer cell line assay, an effect not observed with the C-6 analog. nih.gov This suggests that while the C-6 position may be more influential for direct enzyme inhibition in this specific series, the C-8 position is significant for producing a cellular-level therapeutic effect. nih.gov The ability of fluorine to form short contacts and halogen bonds with proteins can increase a molecule's binding affinity for its target enzyme or receptor, a factor that likely contributes to the activity of 8-fluoro substituted analogs. nih.govresearchgate.net

| Compound | Substitution | Aromatase Inhibition (IC₅₀) | Anti-proliferative Activity (MCF-7 cells) |

|---|---|---|---|

| 6-fluoro-3-(pyridin-3-yl)chroman-4-one | 6-Fluoro | 0.8 µM | Inactive |

| 8-fluoro-3-(pyridin-3-yl)chroman-4-one | 8-Fluoro | Not specified as most potent, but active in cell assay | Good activity (IC₅₀ = 43 ± 6 μM) |

Role of Methyl Group Positioning (e.g., C-6) and its Impact on Compound Efficacy

The position of a methyl group on the chroman-4-one scaffold is a key determinant of compound efficacy. Research on various chroman-4-one derivatives has consistently highlighted the importance of substitution at the C-6 position. frontiersin.orgsemanticscholar.org For example, the novel compound 3-(4-isopropyl)benzylidene-8-ethoxy-6-methyl, chroman-4-one (SBL-060) was identified as a potent dual inhibitor of the estrogen receptor (ERα) and Akt kinase in acute myeloid leukemia (AML) cells. nih.gov In this case, the 6-methyl group is part of a substitution pattern that confers significant anti-proliferative effects, with GI₅₀ values in the nanomolar range for AML cell lines. nih.gov

Positional Effects of Substituents on Chroman-4-one Scaffold (C-2, C-3, C-6, C-8) on Biological Profiles

The biological activity of chroman-4-one derivatives is defined by the substitution pattern across the entire scaffold. acs.org Research has shown that modifications at the C-2, C-3, C-6, and C-8 positions are particularly influential in determining the compound's biological profile. gu.se

C-2 Position: For SIRT2 inhibitors, an alkyl chain with three to five carbons in the C-2 position was found to be crucial for high potency. acs.org In another study, the introduction of bulky substituents like an adamantyl group at C-2 was used to enhance lipophilicity.

C-3 Position: Substitution at the C-3 position is also common. For example, the presence of an azolyl ring at C-3 has been shown to enhance anti-seizure efficiency in certain chromane (B1220400) analogs. researchgate.net According to SAR studies, C-2 and C-3 substitutions with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds. nih.gov

C-6 and C-8 Positions: These positions on the aromatic ring are frequently modified to tune activity. For SIRT2 inhibitors, larger, electron-withdrawing groups at both C-6 and C-8 were favorable. acs.org In the development of ligands for the GPR55 receptor, a strategy involved combining various halogen substituents at C-6 with different residues at C-8. acs.org However, in that specific series, replacing hydrogen with fluorine at C-6 had a negligible effect on the pharmacological behavior. acs.org This contrasts with studies on other targets where C-6 substitution is critical. frontiersin.org The interplay between substituents at these positions is complex; for instance, in one study, a 6-fluoro analog was a more potent enzyme inhibitor, while an 8-fluoro analog showed better cell-based anti-proliferative activity. nih.gov

| Position | Favorable Substituent Type | Comment |

|---|---|---|

| C-2 | Alkyl chain (3-5 carbons) | Crucial for high potency. |

| C-6 | Large, electron-withdrawing groups | Electron-donating groups decreased activity. |

| C-8 | Large, electron-withdrawing groups | Considered important for inhibitory potency. |

Stereochemical Considerations and their Significance in Biological Interactions

When a chiral center is present in chroman-4-one analogs, often at the C-2 or C-3 position, the stereochemistry can have a significant impact on biological interactions. The differential activity between enantiomers is a strong indicator of a specific interaction with a biological target, such as an enzyme or receptor active site. lshtm.ac.uk

In some cases, the influence of stereochemistry may be subtle. For a series of chroman-4-one based SIRT2 inhibitors, analysis of the individual enantiomers revealed only small differences in their inhibitory activities, with the (S)-enantiomer being slightly more potent. acs.org However, for other classes of compounds, the effect is much more pronounced. Chiral resolution of a novel class of antimalarial compounds showed that one enantiomer was significantly more active than the other, with the (-) isomer being responsible for the biological effect. lshtm.ac.uk This highlights a specific and stereoselective biological interaction. lshtm.ac.uk The synthesis of stereospecific compounds, such as (S)-6-Chlorochroman-4-ol and (R)-6-Chloro-8-methoxychroman-4-amine, is critical for achieving enantioselective synthesis and specific enzyme inhibition, underscoring the importance of stereochemistry in drug design.

Rational Design Principles for Optimized Chroman-4-one Derivatives

The rational design of optimized chroman-4-one derivatives relies on a deep understanding of their structure-activity relationships and interactions with biological targets. A primary tool in this process is computational modeling, where docking studies are used to visualize how ligands fit into the active site of an enzyme or receptor. nih.gov This allows for the identification of crucial interactions and informs the design of new analogs with enhanced binding affinity. nih.gov

Another design principle is bioisosteric replacement, where one functional group is replaced with another that has similar properties. The substitution of the oxygen atom in the chroman-4-one ring with sulfur to create thiochroman-4-ones is an example of a rational modification intended to optimize bioactivity. mdpi.com By systematically exploring substitutions at key positions (C-2, C-3, C-6, C-8) and considering factors like stereochemistry and the electronic properties of substituents, researchers can rationally design and optimize chroman-4-one derivatives for enhanced potency, selectivity, and drug-like properties. acs.orggu.seacs.org

Molecular Mechanisms of Biological Activity for Chroman 4 One Derivatives

Receptor Modulation and Ligand-Target Interactions

Beyond enzyme inhibition, chroman-4-one derivatives have been explored as scaffolds for mimicking endogenous ligands to modulate receptor activity.

Somatostatin (B550006) is a peptide hormone that regulates numerous physiological processes by binding to five distinct G-protein coupled receptor subtypes (sst1-5). A key structural feature of somatostatin required for its biological activity is a specific β-turn conformation involving the amino acid residues Trp8 and Lys9. guidetopharmacology.org Because peptides often have poor pharmacological properties, there is significant interest in developing non-peptide "peptidomimetics" that can mimic this active conformation.

The chroman-4-one ring system has been successfully used as a rigid scaffold to develop β-turn mimetics of somatostatin. gu.seguidetopharmacology.org In this approach, the side chains of the crucial Trp8 and Lys9 residues are attached as substituents to the chroman-4-one framework, typically at the 2- and 8-positions. guidetopharmacology.org This design allows the synthetic molecule to adopt a conformation that resembles the native peptide's β-turn, enabling it to bind to and activate somatostatin receptors. guidetopharmacology.org A proof-of-concept study demonstrated that chroman-4-one derivatives designed in this manner showed binding affinity for the sst2 and sst4 receptor subtypes, with Ki values in the low micromolar range, indicating successful ligand-target interaction. guidetopharmacology.org This research has resulted in compounds with agonistic properties for these two somatostatin receptor subtypes. gu.senih.gov

| Compound/Derivative | Target Receptor | Ki (µM) |

| Chroman-4-one mimetic (Compound 4) guidetopharmacology.org | sst2 | Low µM range |

| sst4 | Low µM range | |

| Chromone (B188151) mimetic (Compound 9) guidetopharmacology.org | sst2 | Low µM range |

| sst4 | Low µM range |

Estrogen Receptor (ER) Binding Mechanisms

The interaction of chroman-4-one derivatives with estrogen receptors (ERs) is a key area of investigation, particularly for their potential in hormone-dependent cancers. Estrogen receptors, primarily ERα and ERβ, are nuclear receptors that regulate gene expression upon binding to estrogen. google.comnih.gov The dysregulation of ER signaling, especially through ERα, is a well-established factor in the proliferation of cancer cells in approximately 75% of breast cancers. google.com

Chroman-4-ones belong to the flavonoid family, which includes many phytoestrogens known for their structural similarity to 17β-estradiol, allowing them to bind to ERs. nih.gov The binding mechanism is influenced by the flexible nature of the ER's ligand-binding pocket, which can accommodate a variety of ligands. dovepress.com The specific structure of a chroman-4-one derivative determines whether it acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This dual activity is the principle behind Selective Estrogen Receptor Modulators (SERMs), which can have tissue-specific effects. dovepress.com

The binding of a ligand like a chroman-4-one derivative induces a conformational change in the estrogen receptor. google.com This change dictates the subsequent interaction with co-regulatory proteins, which ultimately determines the transcriptional outcome—either promoting or inhibiting the expression of estrogen-responsive genes that control processes like cell proliferation and survival. google.comdovepress.com Some novel chroman derivatives are being designed as Selective Estrogen Receptor Degraders (SERDs), which not only block the receptor but also trigger its degradation, offering a more complete shutdown of ER signaling. google.comscienceopen.com While the general class of chroman-4-ones shows potential for ER modulation, specific binding data for 8-Fluoro-6-methylchroman-4-one is not detailed in the available literature.

Cellular Pathway Modulation

Chroman-4-one derivatives exert significant influence over various cellular pathways, contributing to their therapeutic potential, particularly in oncology. Their ability to modulate oxidative stress, induce programmed cell death, and regulate the cell cycle are central to their biological effects.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways

While many flavonoids are known for their antioxidant properties, in the context of cancer therapy, certain chroman-4-one derivatives function as pro-oxidants. mdpi.com This activity is considered a key mechanism for their cytotoxic effects against cancer cells. citedrive.comnih.gov These compounds can induce a state of oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. farmaciajournal.comnih.gov

The generation of oxidative stress by these derivatives involves increasing intracellular ROS levels while simultaneously decreasing the concentration of key cellular antioxidants like glutathione (B108866) (GSH). citedrive.comnih.govresearchgate.net This disruption of the cellular redox balance can lead to widespread damage to lipids, proteins, and DNA, ultimately compromising cell viability. citedrive.comfarmaciajournal.com Studies on various flavanone (B1672756) and chromanone derivatives have confirmed that their pro-oxidant effects are directly linked to their anticancer activity. mdpi.com The significant role of oxidative stress is further highlighted by experiments where the cytotoxic effects of these derivatives were reduced when cancer cells were pre-treated with antioxidants. mdpi.comresearchgate.net

Table 1: Research Findings on ROS Generation by Chroman-4-one Derivatives

| Derivative Class | Cell Model | Key Findings | Reference |

|---|---|---|---|

| 3-Benzylidenechroman-4-ones | Colon Cancer Cell Lines | Exhibited strong pro-oxidant properties; increased intracellular ROS and decreased glutathione (GSH). | citedrive.comnih.gov |

| Sulfonyl chromen-4-ones (CHW09) | Oral Cancer Cells (Ca9-22) | Acted as an oxidative stress-inducing agent, enhancing ROS generation. | nih.gov |

| General Flavanone/Chromanone Derivatives | Colorectal Cancer Cells | Pro-oxidant effects arise from direct ROS generation and indirect inhibition of GSH. | mdpi.com |

Induction of Apoptosis and Autophagy in Disease-Relevant Cell Models

The oxidative stress induced by chroman-4-one derivatives is a major trigger for programmed cell death pathways, namely apoptosis and autophagy. citedrive.comnih.gov Apoptosis is a form of controlled cell suicide that eliminates damaged cells, while autophagy is a catabolic process where the cell degrades its own components to recycle materials and maintain homeostasis. nih.govnih.gov In some contexts, extensive autophagy can also lead to cell death. plos.org

Oxidative stress-induced damage to cellular components, including DNA and mitochondria, can initiate apoptosis. citedrive.comnih.gov Concurrently, these same stressors can trigger autophagy as a survival mechanism. plos.org However, the relationship between these two pathways is complex and can be synergistic or antagonistic depending on the cellular context. nih.govmdpi.com For instance, proteins like Beclin-1 are central to autophagy but can also interact with anti-apoptotic proteins like Bcl-2, creating a direct regulatory link. nih.gov Similarly, the autophagic protein LC3 and the adaptor protein p62 can interact with caspase-8, a key initiator of apoptosis. nih.govnih.gov Research on chromanone derivatives shows that the induction of apoptosis and/or autophagy is often cell-line dependent, indicating that the ultimate fate of the cell is determined by its specific genetic and molecular background. citedrive.comresearchgate.net

Cell Cycle Regulation and Anti-proliferative Effects

Chroman-4-one derivatives have demonstrated significant anti-proliferative effects by interfering with the cell cycle, the ordered sequence of events that leads to cell division. mdpi.com A key target for some of these derivatives is Sirtuin 2 (SIRT2), a type of enzyme known as a deacetylase. gu.senih.govcore.ac.uk

SIRT2 plays a role in cell cycle regulation, and its inhibition by chroman-4-one based compounds has been shown to correlate with a reduction in the proliferation of cancer cells. nih.govcore.ac.uk One of the mechanisms involves the increased acetylation of α-tubulin, a protein that is a major component of microtubules. nih.govcore.ac.uk Microtubules are essential for the formation of the mitotic spindle, the structure that segregates chromosomes during cell division. Disruption of microtubule dynamics through altered acetylation can lead to an arrest in the cell cycle, thereby preventing cancer cells from multiplying. gu.se Studies have reported potent anti-proliferative activity for several chroman-4-one derivatives, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar range against various cancer cell lines. citedrive.comnih.gov

Table 2: Anti-proliferative Activity of Selected Chroman-4-one Derivatives

| Derivative | Cancer Cell Line | Reported IC50 Value | Reference |

|---|---|---|---|

| 3-Benzylideneflavanones/3-spiro-1-pirazolines | Colon Cancer Cells | 10 to 30 μM | citedrive.comnih.gov |

| 2-Alkyl-chroman-4-ones (SIRT2 Inhibitors) | Breast (MCF-7), Lung (A549) | Effects correlated with SIRT2 inhibition potency. | nih.govcore.ac.uk |

| 6-Fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition Assay | 0.8 μM | mdpi.com |

| 8-Fluoro-3-(pyridin-3-yl)chroman-4-one | Aromatase Inhibition Assay | 67 μM | mdpi.com |

Mechanisms Underlying Anti-infective Properties (Antimicrobial, Antiviral, Antifungal, Anti-leishmanial)

The chroman-4-one scaffold is a versatile structure that also gives rise to a wide range of anti-infective properties, including antimicrobial, antiviral, antifungal, and anti-leishmanial activities. nih.gov The introduction of certain functional groups, such as fluorine, can enhance the biological activity and binding affinity of these compounds to their targets. researchgate.net

Antifungal Activity: The mechanism of antifungal action has been explored for some derivatives. For instance, (E)-benzylidene-chroman-4-one has shown fungicidal activity against various Candida species. semanticscholar.org In silico and in vitro studies suggest that its primary mechanism involves disrupting the fungal plasma membrane. semanticscholar.org Additionally, computational models predicted a high binding affinity for thymidylate synthase, an enzyme crucial for DNA synthesis, suggesting a potential secondary target. semanticscholar.org

Antiviral Activity: Fluorinated chroman-4-one derivatives have been identified as promising antiviral agents. researchgate.net Specifically, certain 2-arylchroman-4-ones have demonstrated significant inhibitory activity against influenza A viruses (H1N1 and H5N2) as well as influenza B virus in cell cultures. researchgate.net This suggests that the fluorinated chroman-4-one structure is a prospective scaffold for the development of new anti-influenza drugs. researchgate.net

Antibacterial and Anti-leishmanial Activity: The broader class of chromanones has been reported to possess antibacterial properties. nih.gov Furthermore, specific chroman-4-one hydrazone derivatives have been evaluated for their effects against the protozoan parasite Leishmania. researchgate.net These studies indicate that modifications at the C-4 position of the chroman-4-one ring can yield compounds with significant anti-leishmanial effects against the amastigote stage of the parasite, which resides within macrophages. researchgate.net

Table of Compounds

Computational and Cheminformatics Approaches in Chroman 4 One Research

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 8-Fluoro-6-methylchroman-4-one, to the active site of a target protein. This analysis is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

The process involves computationally placing the ligand into the binding site of a protein with a known three-dimensional structure. Scoring functions are then used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating stronger binding. nih.gov Research on various chroman-4-one derivatives has successfully employed molecular docking to elucidate interactions with targets like the opioid receptor, sirtuin 2 (SIRT2), and various kinases. jmbfs.orgacs.org For instance, studies have shown that the chroman-4-one core can form critical hydrogen bonds and hydrophobic interactions with key amino acid residues within a protein's active site. nih.gov

For this compound, a similar approach would be used. The fluoro and methyl groups on the aromatic ring would be analyzed for their specific contributions to binding, such as forming halogen bonds or enhancing hydrophobic interactions. The results would guide the rational design of more potent and selective analogs.

Table 1: Illustrative Molecular Docking Results for this compound This table is a representative example of how data from a molecular docking study would be presented. The targets and scores are hypothetical and for illustrative purposes.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | 5DY5 | -8.9 | Phe-96, Ile-117, His-135 |

| PIM1 Kinase | 4X7Q | -9.2 | Val-52, Leu-104, Asp-167 |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | 1K7L | -7.8 | Tyr-314, His-440, Tyr-464 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel compounds before they are synthesized. unar.ac.id

To develop a QSAR model for a series of chroman-4-one analogs, including this compound, the first step is to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. nih.gov Using statistical methods, an equation is generated that links these descriptors to the observed biological activity (e.g., IC₅₀ values). unar.ac.id The predictive power of the model is then rigorously validated.

Table 2: Common Molecular Descriptors for QSAR Analysis of Chroman-4-ones This table lists descriptor types that would be calculated for a compound like this compound in a QSAR study.

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond acceptors/donors | Basic molecular composition and properties |

| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

| Physicochemical | LogP (lipophilicity), Topological Polar Surface Area (TPSA) | Drug-like properties and membrane permeability |

Homology Modeling and Molecular Dynamics Simulations for Conformational Analysis

When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a reliable model. nih.gov This technique builds a model of the target protein based on its amino acid sequence and the known experimental structure of a homologous protein (the "template"). nih.gov This approach is the first critical step in structure-based drug design for novel or less-studied targets. nih.gov

Once a ligand-protein complex is established, either through docking with an experimental structure or a homology model, Molecular Dynamics (MD) simulations are employed to study its behavior over time. encyclopedia.pub MD simulations provide a detailed view of the conformational changes, flexibility, and stability of the complex at an atomic level. mdpi.comrsc.org By simulating the movements of atoms and molecules, researchers can validate the docking pose, identify key stable interactions, and understand the dynamic nature of the binding event. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of the complex and the flexibility of specific protein regions, respectively. mdpi.com For this compound, an MD simulation would reveal how the compound and its target protein adapt to each other, providing a more accurate picture of the binding interactions than static docking alone. unar.ac.id

In Silico Prediction of Biological Interactions and Binding Affinities

In silico prediction encompasses a broad range of computational methods designed to forecast the biological and physicochemical properties of a chemical compound. europa.eu These predictions are vital in the early phases of drug discovery for filtering large libraries of compounds and prioritizing candidates for synthesis and testing.

For this compound, various properties can be predicted. Physicochemical properties such as lipophilicity (LogP), aqueous solubility, and topological polar surface area (TPSA) can be calculated to estimate its "drug-likeness" and potential for oral bioavailability. europa.euchemscene.com Furthermore, computational models can be used to predict potential liabilities, such as toxicity or adverse off-target effects, by comparing the compound's structural features to those of known toxic substances. nih.gov

Binding affinity, a key measure of how strongly a drug binds to its target, can also be estimated using more computationally intensive methods like free energy calculations (e.g., MM/GBSA and MM/PBSA) performed on trajectories from molecular dynamics simulations. mdpi.com These predictions provide a more accurate estimation of binding strength than docking scores alone and are crucial for ranking potential drug candidates.

Pharmacophore Modeling and Virtual Screening in Drug Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.orgsemanticscholar.org A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed based on known active ligands or the structure of a protein's active site, it can be used as a 3D query in a virtual screening campaign. frontiersin.orgamegroups.cn Virtual screening involves rapidly searching large chemical databases, containing millions of compounds, to identify molecules that match the pharmacophore model. mdpi.com This process allows for the efficient identification of novel chemical scaffolds that are likely to be active at the target of interest. This approach has been successfully applied to identify new hits for a variety of targets. nih.govnih.gov

In the context of this compound, a pharmacophore model could be built based on its structure and presumed interactions with a target. This model would highlight the importance of the carbonyl oxygen as a hydrogen bond acceptor and the substituted benzene (B151609) ring as a hydrophobic and aromatic feature. A subsequent virtual screen could identify other compounds, potentially with different core structures but similar 3D feature arrangements, that might exhibit similar or improved biological activity.

Derivatization Strategies and Analog Library Synthesis

Diversification of the Chroman-4-one Scaffold at Key Positions (C-2, C-3, C-6, C-8)

The chroman-4-one skeleton offers several positions for chemical modification, with the C-2, C-3, C-6, and C-8 positions being primary targets for introducing structural diversity. gu.sesemanticscholar.org For the specific compound 8-Fluoro-6-methylchroman-4-one, the C-6 and C-8 positions are already occupied by a methyl group and a fluorine atom, respectively. These existing substituents significantly influence the molecule's electronic and steric properties. Research on related chroman-4-ones shows that larger, electron-withdrawing groups in the 6- and 8-positions can be favorable for certain biological activities, such as SIRT2 inhibition. acs.orgnih.gov

Diversification efforts for this scaffold would thus primarily focus on the C-2 and C-3 positions, while also considering potential modifications of the existing C-6 and C-8 substituents.

C-2 Position: The C-2 position is frequently targeted for introducing alkyl or aryl groups. gu.se An efficient synthetic route involves a base-promoted aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and an appropriate aldehyde, followed by an intramolecular oxa-Michael ring closure. core.ac.ukacs.org This method allows for the incorporation of a wide variety of side chains at the C-2 position, which has been shown to be crucial for potency in SIRT2 inhibitors. acs.org

C-3 Position: The C-3 position, adjacent to the carbonyl group, is another key site for functionalization. Bromination at this position provides a versatile intermediate. gu.sesemanticscholar.org Subsequent substitution reactions can introduce a range of functionalities, including amino, cyano, and other groups. gu.sesemanticscholar.org For instance, a samarium-mediated Reformatsky-type reaction can be used to introduce moieties like a nitrile group at the C-3 position. gu.sehelsinki.fi Another common modification is the introduction of a benzylidene group via condensation with aromatic aldehydes. researchgate.netexlibrisgroup.com

C-6 and C-8 Positions: While already substituted in this compound, these positions are critical for modulating activity. In general chroman-4-one synthesis, the choice of the starting 2'-hydroxyacetophenone determines the substitution pattern on the aromatic ring. For the target compound, this would be 2'-hydroxy-5'-fluoro-3'-methylacetophenone. Further derivatization could theoretically involve reactions on the methyl group at C-6, although this is less commonly reported than modifications at other sites.

Table 1: Summary of Diversification Strategies for the Chroman-4-one Scaffold

| Position | Modification Strategy | Example Substituents Introduced |

|---|---|---|

| C-2 | Aldol condensation with various aldehydes. core.ac.ukacs.org | Alkyl chains (e.g., pentyl), Phenyl, Pyridyl rings. gu.seacs.org |

| C-3 | Bromination followed by substitution. gu.sesemanticscholar.org | -NH₂, -Br, -OAc, -CN, -CH₂NHCbz. gu.sesemanticscholar.org |

| Knoevenagel-type condensation. | Benzylidene groups. researchgate.net | |

| C-4 | Reaction with nucleophiles. | Hydrazones, Oximes, Spiro-heterocycles. exlibrisgroup.comnih.gov |

| C-6 / C-8 | Selection of starting 2'-hydroxyacetophenone. acs.org | Halogens (F, Cl, Br), Alkyl groups (Methyl). acs.orgnih.gov |

Introduction of Heterofunctionalities for Enhanced Biological Profiles

To improve pharmacokinetic properties and enhance biological activity, various heterofunctionalities can be incorporated into the chroman-4-one structure. nih.govacs.org A heterocyclic compound is a cyclic compound containing atoms of at least two different elements in its ring(s). wikipedia.org The introduction of nitrogen- and oxygen-containing moieties, such as morpholine, piperidine (B6355638), or piperazine, has been explored to create novel SIRT2 inhibitors with improved profiles. core.ac.ukacs.org

These modifications are often achieved by synthesizing C-2 side chains that terminate in a heterocyclic ring. core.ac.uk For example, a propylene (B89431) spacer between the chroman-4-one core and a terminal heterocycle has been successfully used to create potent analogs. core.ac.ukhelsinki.fi Another strategy involves the synthesis of chromone-based oxadiazole derivatives, which have shown significant β-glucuronidase inhibitory activity. mdpi.com The introduction of fluorine atoms, as is present in this compound, has been noted to produce particularly potent compounds in some series. mdpi.com These findings suggest that incorporating additional heterocyclic functionalities onto the this compound scaffold is a promising strategy for developing new therapeutic agents. nih.gov

Table 2: Examples of Heterofunctionalities and Their Impact

| Heterofunctionality | Position of Introduction | Resulting Biological Profile |

|---|---|---|

| Morpholine, Piperidine | C-2 (via alkyl spacer) | Potent and selective SIRT2 inhibition. core.ac.uk |

| Pyridine Rings | C-2 | Maintained SIRT2 inhibitory activity. acs.org |

| Oxadiazole | C-2 (via linker) | Potent β-glucuronidase inhibition. mdpi.com |

Synthesis of Spirochromanones and C-4 Modified Derivatives (e.g., hydrazones, oximes)

Hydrazones and Oximes: The C-4 carbonyl can readily react with hydrazines and hydroxylamine (B1172632) to form the corresponding hydrazone and oxime derivatives. exlibrisgroup.comnih.gov For example, 2-hydroxy-3-hydrazono-chromones can be synthesized through a cascade reaction involving o-hydroxyaryl enaminones and aryldiazonium salts. mdpi.com These derivatives introduce additional hydrogen bonding capabilities and points for further functionalization.

Spirochromanones: Spirocyclic compounds, where one atom is the corner of two rings, have gained significant attention. researchgate.net Spirochromanones can be synthesized through multi-component reactions. For instance, a one-pot, three-component synthesis of highly substituted pyrazole (B372694) spirochromanones has been achieved using a pyrrolidine (B122466) catalyst. grafiati.com These complex structures are of great interest in medicinal chemistry, with derivatives like spiro[chromane-2,4'-piperidin]-4-ones showing promise in various therapeutic areas. researchgate.net

These C-4 modification strategies are directly applicable to this compound, providing pathways to novel chemical entities with unique structural and biological properties.

Combinatorial Chemistry and Parallel Synthesis for Analog Library Generation

The generation of large, diverse libraries of compounds is a cornerstone of modern drug discovery. The chroman-4-one scaffold is considered a "privileged structure" because it serves as a versatile template for creating libraries of biologically active molecules. researchgate.netijrpc.com Combinatorial and parallel synthesis techniques enable the rapid production of numerous analogs by systematically combining a set of building blocks. nih.gov

While specific library synthesis based on this compound is not extensively documented, the principles are well-established for similar heterocyclic scaffolds like purines and benzodiazepines. nih.gov A typical approach involves:

Attaching the core scaffold (or a precursor) to a solid support.

Systematically adding different chemical building blocks at various points of diversity (e.g., C-2 and C-3 positions).

Cleaving the final products from the support to generate a library of individual compounds.

This strategy allows for the exploration of a vast chemical space around the core structure. For this compound, a library could be generated by reacting the core with a diverse set of aldehydes (to vary the C-2 position) and then introducing another set of functionalities at the C-3 position, leading to a large matrix of unique compounds for high-throughput screening. nih.gov

Design and Synthesis of Peptidomimetics Based on Chroman-4-one Scaffolds

Peptides are crucial signaling molecules but often make poor drugs due to enzymatic degradation. gu.sesemanticscholar.org Peptidomimetics are non-peptide molecules that mimic the structure and function of natural peptides. The rigid chroman-4-one framework is an excellent scaffold for developing peptidomimetics, particularly for mimicking β-turns, which are common structural motifs in proteins. gu.searagen.com

Researchers have successfully used chroman-4-one and chromone (B188151) scaffolds to create mimetics of the peptide hormone somatostatin (B550006). gu.seresearchgate.net In this approach, the chroman-4-one core acts as a conformational constraint, forcing the attached amino acid side-chain equivalents into a geometry that resembles a natural β-turn. researchgate.net

For a somatostatin mimetic, the crucial side chains of Tryptophan (Trp) and Lysine (Lys) were introduced onto the scaffold. researchgate.net This was achieved by attaching the appropriate functional groups to positions like C-2 and C-8 of the chroman-4-one ring system. researchgate.net This strategy resulted in compounds with agonistic properties for somatostatin receptors. gu.sesemanticscholar.org The this compound scaffold is well-suited for this application, where its defined structure can serve as the foundation for attaching various amino acid side chains to mimic specific peptide conformations and target protein-protein interactions.

Table 3: Chroman-4-one as a β-Turn Peptidomimetic Scaffold

| Scaffold Feature | Peptide Feature Mimicked | Example Application |

|---|---|---|

| Rigid Bicyclic Core | β-Turn Backbone | Mimicking the somatostatin β-turn. gu.seresearchgate.net |

| C-2 Substituent | Amino Acid Side Chain (e.g., Trp) | Introduction of indole-containing side chains. researchgate.net |

Advanced Analytical Techniques in Chroman 4 One Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental tools for elucidating the precise molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the atomic connectivity and chemical environment within the 8-Fluoro-6-methylchroman-4-one scaffold.

¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR: In the proton NMR spectrum of a chroman-4-one, the protons on the heterocyclic and aromatic rings exhibit characteristic chemical shifts and coupling patterns. For this compound, the methyl protons at the C-6 position would typically appear as a singlet in the upfield region. The methylene (B1212753) protons at C-2 and C-3 of the pyranone ring would present as multiplets, typically triplets, due to coupling with each other. The aromatic protons at C-5 and C-7 would show as doublets, with their chemical shifts influenced by the electron-withdrawing fluorine at C-8 and the electron-donating methyl group at C-6.

¹³C NMR: The carbon NMR spectrum provides a count of unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon (C-4) of the chroman-4-one skeleton is highly deshielded and appears significantly downfield, typically in the range of δ 190-193 ppm. nih.gov The carbon atom bearing the fluorine (C-8) would exhibit a large C-F coupling constant, a key diagnostic feature. Aromatic and aliphatic carbons would resonate at their expected chemical shifts.

¹⁹F NMR: As this compound contains a fluorine atom, ¹⁹F NMR is a crucial technique for its characterization. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. wikipedia.org The ¹⁹F NMR spectrum provides a direct probe of the fluorine's chemical environment, with a wide chemical shift range that makes it sensitive to subtle structural changes. azom.com The fluorine atom on the aromatic ring would appear as a multiplet due to coupling with neighboring aromatic protons.

Table 1: Predicted and Representative NMR Data for Substituted Chroman-4-ones

| Technique | Nucleus/Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic H (C-5, C-7) | 7.0 - 7.8 | Chemical shifts and multiplicities are influenced by substitution patterns. |

| Methylene H (C-2) | ~4.4 | Typically a multiplet. | |

| Methylene H (C-3) | ~2.7 | Typically a multiplet. nih.gov | |

| Methyl H (C-6) | ~2.3 | Typically a singlet. | |

| ¹³C NMR | Carbonyl C (C-4) | 190 - 193 | Strong, deshielded signal. nih.gov |

| Aromatic C | 115 - 162 | Range for substituted benzene (B151609) ring carbons. nih.gov | |

| Methylene C (C-2) | ~78 | ||

| Methylene C (C-3) | ~43 | ||

| Methyl C (C-6) | ~20 |

| ¹⁹F NMR | Aromatic F (C-8) | -100 to -140 | Relative to CFCl₃. Shift is sensitive to the electronic environment. azom.com |

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)

ESI-HRMS is employed to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. This technique involves ionizing the molecule and measuring its mass-to-charge (m/z) ratio with very high precision. For this compound (C₁₀H₉FO₂), the experimentally measured mass of the protonated molecule [M+H]⁺ would be compared to the theoretically calculated mass, with a match within a few parts per million (ppm) confirming the molecular formula. mdpi.com

Table 2: ESI-HRMS Data for a Representative Chroman-4-one Derivative

| Ion | Calculated m/z | Found m/z | Reference Compound |

|---|

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the most prominent and diagnostic absorption would be the strong, sharp peak corresponding to the carbonyl (C=O) group stretch, typically appearing in the 1650-1750 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com Other characteristic absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, C-O stretching of the ether linkage in the pyranone ring, and C-F stretching. specac.com

Table 3: Characteristic IR Absorption Frequencies for Chroman-4-one

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1650 - 1750 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ether C-O | Stretch | 1000 - 1300 | Strong |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemical Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the unambiguous determination of bond lengths, bond angles, and stereochemistry. nih.gov

While numerous attempts may be required to grow crystals of sufficient quality for analysis, the resulting data is invaluable. nih.govacs.org For chroman-4-one derivatives, X-ray crystallography can confirm the planarity of the fused benzene ring and the conformation of the pyranone ring, which often adopts a half-chair conformation. researchgate.net This analysis is also critical for determining the absolute configuration of chiral centers, should they be present. Although specific crystallographic data for this compound is not available, the table below presents data for a related brominated chroman-4-one to illustrate the type of information obtained from such an analysis. researchgate.net

Table 4: Representative Crystal Data for a Chroman-4-one Derivative (3-Bromochroman-4-one)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0717 (5) |

| b (Å) | 10.9998 (6) |

| c (Å) | 8.8783 (5) |

| β (°) | 108.799 (2) |

| Volume (ų) | 838.29 (8) |

| Z (molecules/unit cell) | 4 |

Data sourced from Shaikh et al. (2013). researchgate.net

Chromatographic Techniques for Compound Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity. Flash column chromatography is the most common method for purifying chroman-4-one derivatives on a laboratory scale. nih.gov

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or mixture of solvents). orgsyn.org The crude reaction mixture is loaded onto the top of a column packed with silica gel. A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. nih.gov Compounds with lower polarity travel down the column more quickly, while more polar compounds are retained longer by the polar silica gel, allowing for their separation. The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure desired product are collected for subsequent analysis. nih.gov

Biochemical Assays for In Vitro Activity Assessment

To investigate the biological potential of this compound and its analogues, a variety of in vitro biochemical assays are employed. These assays measure the compound's effect on specific biological targets or cellular processes.

Fluorescence-Based Assays

These assays are widely used for screening enzyme inhibitors due to their high sensitivity and throughput. For instance, the inhibitory activity of chroman-4-one derivatives against enzymes like Sirtuin 2 (SIRT2) has been evaluated using fluorescence-based assays. nih.govacs.orgacs.org In a typical setup, the enzyme acts on a fluorogenic substrate, releasing a fluorescent molecule. An active inhibitor will prevent this reaction, resulting in a reduced fluorescence signal, which can be quantified to determine the inhibitor's potency (e.g., IC₅₀ value). acs.orgacs.org Another application is in fluorescence polarization assays, which can measure the displacement of a fluorescent tracer from a target, such as the hERG potassium channel, by a test compound. nih.gov

Enzyme Assays

Direct enzyme assays monitor the activity of a target enzyme by measuring the consumption of a substrate or the formation of a product. For example, the activity of chroman-4-ones against Pteridine (B1203161) Reductase 1 (PTR1), a target in parasites, has been assessed by monitoring the reduction of cytochrome-c, a reaction linked to the enzyme's primary function. nih.gov The change in absorbance at a specific wavelength is measured over time to determine the rate of the enzymatic reaction in the presence and absence of the inhibitor. nih.gov

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic (cell-killing) or cytostatic (cell growth-inhibiting) effects of a compound on cultured human cells. A common method is the MTT assay, a colorimetric test that measures the metabolic activity of cells. nih.gov Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. taylorandfrancis.com The amount of formazan produced, which is proportional to the number of living cells, can be quantified by measuring its absorbance after solubilization. dojindo.com A reduction in cell viability in the presence of the test compound indicates potential cytotoxic or antiproliferative properties. nih.govresearchgate.net

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 8-bromo-6-chloro-2-pentylchroman-4-one |

| 3-chloro-7-hydroxy-4-methyl-chroman-2-one |

| 3-Bromochroman-4-one |

| methyl 2-(4-oxochroman-3-yl)acetate |

| Carboplatin |

| Hexane |

| Ethyl acetate |

| Tetramethylsilane |

| Chloroform |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets for 8-Fluoro-6-methylchroman-4-one Derivatives

While research has identified several biological targets for the broader chroman-4-one class, the full therapeutic landscape for this compound derivatives remains largely uncharted. Future investigations should aim to move beyond established targets and identify novel proteins and pathways modulated by this specific substitution pattern.

Current research has established that chroman-4-one derivatives can act as inhibitors of enzymes like Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases and cancer. Studies have shown that substitutions at the 6- and 8-positions with electron-withdrawing groups, such as fluorine, can be favorable for SIRT2 inhibition. Additionally, monoamine oxidase B (MAO-B) and cholinesterases are known targets for chromanone derivatives, making them relevant for Alzheimer's and Parkinson's diseases. Other identified targets include formyl peptide receptor-1 (FPR-1) and pteridine (B1203161) reductase 1, the latter being relevant for antiparasitic applications.

The presence of a fluorine atom can act as a bioisostere for hydrogen or hydroxyl groups, potentially altering binding modes and pharmacological actions. Fluorine's unique properties can enhance interactions with biological targets, including its ability to participate in hydrogen bonding. Future research should leverage this to explore novel target engagement. Advanced screening techniques, such as proteome-wide thermal shift assays and chemical proteomics, could be employed to systematically identify the direct binding partners of this compound derivatives within the cell. This unbiased approach could uncover previously unknown targets, potentially implicating these compounds in new therapeutic areas. Furthermore, exploring the impact of these derivatives on complex signaling networks, such as kinase pathways like the mTOR/PI3K pathway, could reveal novel mechanisms of action and additional therapeutic opportunities.

Development of Multi-Targeting Agents Based on the Chroman-4-one Scaffold

The complex and multifactorial nature of many chronic diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs). The chroman-4-one scaffold is an ideal framework for designing such agents due to its synthetic tractability and its inherent ability to interact with multiple biological targets.

In the context of Alzheimer's disease, the development of a single compound that can simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) is a highly pursued strategy. Research has demonstrated that chromone-based derivatives can be designed to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, providing potent inhibition. Furthermore, chromanone derivatives have shown affinity for sigma receptors (σ1 and σ2), which are also implicated in the pathology of Alzheimer's disease.

The design of MTDLs can be extended to other therapeutic areas. For instance, novel flavone (B191248) derivatives have been synthesized as potential atypical antipsychotics by targeting multiple dopamine (B1211576) and serotonin (B10506) receptors. One such compound, 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin- 1-yl) butoxy)-2,2-dimethylchroman-4-one, displayed a promising polypharmacological profile with high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors, suggesting potential efficacy with a reduced side-effect profile.

Future efforts in this area should focus on rationally designing derivatives of this compound that incorporate pharmacophores known to interact with different, disease-relevant targets. This could involve creating hybrid molecules that merge the chromanone core with moieties known to inhibit key enzymes or modulate specific receptors, leading to synergistic therapeutic effects.

Application of Advanced Synthetic Methodologies for Sustainable and Efficient Production

The translation of promising lead compounds from the laboratory to clinical use requires the development of efficient, scalable, and sustainable synthetic methods. Traditional syntheses of chroman-4-ones often require harsh reaction conditions. Modern synthetic chemistry offers a toolkit of advanced methodologies that can overcome these limitations.

Recent advancements in the synthesis of chroman-4-ones include:

Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields. A base-promoted condensation between 2-hydroxyacetophenones and aldehydes to form 2-alkyl-substituted chroman-4-ones has been efficiently achieved using microwave irradiation.

Visible-light-induced radical cascade cyclization: This green chemistry approach allows for the synthesis of functionalized chroman-4-ones under mild conditions without the need for external photocatalysts. For instance, sulfone-functionalized chroman-4-ones have been produced efficiently using this method.

Photoredox catalysis: Iron-catalyzed photoredox reactions using carboxylate salts as radical precursors provide a sustainable pathway for producing chroman-4-ones at room temperature, demonstrating excellent functional group tolerance and scalability.

Flow chemistry: The use of microfluidic reactors can enhance safety and efficiency, particularly for fluorination reactions, offering a streamlined platform for the derivatization of molecules.

One-pot reactions: Metal-free, p-toluenesulfonic acid-catalyzed one-pot reactions of 2-hydroxyacetophenones with benzaldehydes have been developed for the rapid and productive synthesis of fluorinated 2-arylchroman-4-ones.

Future research should focus on adapting and optimizing these advanced methodologies for the specific synthesis of this compound and its derivatives. The development of green, atom-economical, and scalable synthetic routes will be crucial for the cost-effective production of these compounds for further biological evaluation and potential commercialization.

In-depth Mechanistic Studies of Fluorinated and Methyl-Substituted Chroman-4-one Analogs

A thorough understanding of the mechanism of action is fundamental for the rational design of more potent and selective drug candidates. For fluorinated and methyl-substituted chroman-4-one analogs, in-depth mechanistic studies are required to elucidate how these specific substitutions influence their biological activity.

Structure-activity relationship (SAR) studies have provided initial insights. For example, in the context of SIRT2 inhibition, it has been shown that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold are favorable for activity. A study exploring various substitutions found that a fluorinated analog at the 7-position exhibited only weak inhibitory activity, whereas other halogenated derivatives showed high potency, highlighting the critical role of substituent placement. The electronic nature of the substituent dramatically alters the activity, with electron-poor chroman-4-ones generally being more potent inhibitors than electron-rich compounds.

For anticancer applications, a fluorinated chromanone, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was found to suppress the proliferation of human liver cancer cells by up-regulating p21, which in turn induces cell cycle arrest at the G2/M phase, eventually leading to apoptosis. This provides a clear mechanistic pathway that can be further explored. Similarly, certain 3-methylidenechroman-4-ones have been shown to induce apoptosis in leukemia cells, primarily through the extrinsic pathway.

Future mechanistic studies should employ a combination of biochemical assays, cell biology techniques, and computational modeling. Investigating the effect of these compounds on target protein expression and post-translational modifications, as well as their impact on downstream signaling pathways, will provide a clearer picture of their cellular effects. Molecular docking and dynamics simulations can help to visualize the binding modes of these compounds within their target proteins, explaining the observed SAR and guiding the design of next-generation inhibitors with improved potency and selectivity.

Design of Next-Generation Chroman-4-one Lead Compounds for Specific Therapeutic Areas

The versatility of the chroman-4-one scaffold provides a solid foundation for designing next-generation lead compounds tailored for specific diseases.

Neurodegenerative Disorders: The known activity of chroman-4-one derivatives as inhibitors of MAO-B and cholinesterases makes them prime candidates for developing treatments for Alzheimer's and Parkinson's diseases. Future designs should focus on optimizing these inhibitory activities while incorporating features that enhance blood-brain barrier penetration. The development of multi-target agents, as discussed in section 8.2, is a particularly promising strategy for these complex diseases. Spiro-derivatives incorporating the chromanone structure have shown potent anti-cholinesterase activity, with fluoro-substituted compounds demonstrating particularly high inhibition.

Cancer: Numerous studies have highlighted the cytotoxic potential of chroman-4-one derivatives against various cancer cell lines, including leukemia, breast cancer, and liver cancer. One study identified a 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one as having significant antiviral activity with manageable cytotoxicity, suggesting that specific fluorination patterns can be beneficial. Another fluorinated compound, FMTC, demonstrated antiproliferative effects on liver cancer cells. The design of future anticancer agents could focus on enhancing tumor cell selectivity and overcoming drug resistance mechanisms. This could involve conjugating the chromanone scaffold to tumor-targeting moieties or designing derivatives that inhibit specific cancer-related signaling pathways.

Infectious Diseases: The chroman-4-one scaffold has also shown promise in the fight against infectious diseases.

Antiviral: Fluorinated 2-arylchroman-4-ones have demonstrated significant activity against influenza A viruses. In one study, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one was identified as a potent inhibitor of the influenza A/Puerto Rico/8/34 (H1N1) virus.

Antiparasitic: Chroman-4-one derivatives have been identified as inhibitors of pteridine reductase 1 (PTR1), a key enzyme in parasites like Leishmania and Trypanosoma.

Antibacterial: Spiro-derivatives of chromanone have been investigated for their activity against Mycobacterium tuberculosis, with fluoro-substituted compounds showing potent activity comparable to the standard drug isoniazid. SAR studies on other chromanones have identified key structural features for antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Future research in this area should involve screening libraries of this compound derivatives against a broad range of pathogens and elucidating their mechanisms of antimicrobial action to develop novel and effective treatments for infectious diseases.

Table of Mentioned Compounds

Q & A

Basic Research Question

- 1H/13C NMR : Assign signals based on coupling patterns (e.g., fluorine-proton coupling in 19F NMR for verifying the 8-fluoro substituent) .

- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for fluorinated chromanones in crystallographic studies (e.g., bond angles and torsion angles critical for biological interactions) .

Advanced Tip : Use density functional theory (DFT) to correlate experimental spectral data with computational models for unresolved peaks .

What are the solubility and stability profiles of this compound in common solvents, and how do they impact experimental design?

Basic Research Question

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Co-solvents like PEG-400 may enhance solubility for biological assays .

- Stability : Store at room temperature in moisture-free, sealed containers to prevent hydrolysis of the ketone group. Avoid prolonged exposure to light, which can degrade fluorinated aromatic systems .

How can researchers optimize the synthesis of this compound to improve regioselectivity and minimize byproducts?

Advanced Research Question

- Regioselective Fluorination : Use directing groups (e.g., nitro or methyl) to guide electrophilic fluorination to position 8 .

- Byproduct Mitigation : Employ HPLC or GC-MS to identify impurities (e.g., over-fluorinated or demethylated derivatives) and adjust stoichiometry of fluorinating agents like Selectfluor™ .

How do researchers reconcile contradictory biological activity data for this compound across different assays?

Advanced Research Question

- Assay-Specific Variability : Differences in cell permeability (logP ~2.5) or solvent effects (e.g., DMSO cytotoxicity) may skew results. Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation in certain models .

What computational strategies are effective for predicting the structure-activity relationships (SAR) of this compound analogs?

Advanced Research Question

- Molecular Docking : Map interactions with target proteins (e.g., kinases or GPCRs) using fluorine’s electronegativity to optimize hydrogen bonding .

- QSAR Models : Train models on analogs (e.g., 6-Fluoro-3-(pyridin-3-yl)chroman-4-one) to predict bioactivity based on substituent electronic parameters .

What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Advanced Research Question

- HPLC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization for high sensitivity (LOD ~0.1 ng/mL) .

- Internal Standards : Deuterated analogs (e.g., D3-8-Fluoro-6-methylchroman-4-one) improve quantification accuracy in plasma .

How does the methyl group at position 6 influence the compound’s reactivity in derivatization reactions?

Advanced Research Question